molecular formula C14H14N4O5 B4015099 3-[2-(4-morpholinyl)-2-oxoethyl]-6-nitro-4(3H)-quinazolinone

3-[2-(4-morpholinyl)-2-oxoethyl]-6-nitro-4(3H)-quinazolinone

Cat. No. B4015099
M. Wt: 318.28 g/mol
InChI Key: QSPVUHDXFDQXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazolinone derivatives, including "3-[2-(4-morpholinyl)-2-oxoethyl]-6-nitro-4(3H)-quinazolinone," are a class of compounds known for their diverse biological activities. The synthesis and study of these compounds are of significant interest due to their potential pharmacological applications and their role in advancing the understanding of heterocyclic chemistry (Xu Li-feng, 2011).

Synthesis Analysis

The synthesis of quinazolinone derivatives involves multiple steps, starting from basic heterocyclic frameworks to more complex structures. A common method involves the reaction of 2-amino-4-chlorobenzamide with various reagents to produce the target quinazolinone derivatives. For instance, the reaction with morpholine is a critical step in synthesizing the specific "3-[2-(4-morpholinyl)-2-oxoethyl]-6-nitro-4(3H)-quinazolinone" (Xu Li-feng, 2011).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of nitrogen atoms within the heterocyclic ring, which significantly influences their chemical properties and reactivity. Detailed molecular structure analysis is performed through spectroscopic methods such as NMR and IR, providing insights into the arrangement of atoms and the configuration of the compound (Lihong Yao et al., 2022).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including condensation, nucleophilic substitution, and cyclization. These reactions are essential for modifying the quinazolinone core and introducing different functional groups that affect the compound's biological activity. The presence of a nitro group and a morpholinyl moiety in "3-[2-(4-morpholinyl)-2-oxoethyl]-6-nitro-4(3H)-quinazolinone" is crucial for its chemical behavior and potential biological applications (K. Ozaki et al., 1980).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for various applications and for understanding its behavior under different conditions. Analyzing the physical properties requires a combination of experimental and computational methods (Janez Mravljak et al., 2021).

Chemical Properties Analysis

The chemical properties of quinazolinones, including reactivity, potential for bioactivity, and interaction with biological targets, are of significant interest. Studies on quinazolinone derivatives have shown a range of activities, including antimicrobial, antifungal, and anticancer properties. The specific functional groups and substitutions on the quinazolinone core play a vital role in determining these properties and their potential therapeutic applications (F. Hassanzadeh et al., 2019).

Future Directions

While specific future directions for “3-[2-(4-morpholinyl)-2-oxoethyl]-6-nitro-4(3H)-quinazolinone” are not available, research on similar compounds suggests potential applications in the field of biomedicine, particularly as anti-inflammatory agents .

properties

IUPAC Name

3-(2-morpholin-4-yl-2-oxoethyl)-6-nitroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5/c19-13(16-3-5-23-6-4-16)8-17-9-15-12-2-1-10(18(21)22)7-11(12)14(17)20/h1-2,7,9H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPVUHDXFDQXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Morpholin-4-yl-2-oxo-ethyl)-6-nitro-3H-quinazolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-morpholinyl)-2-oxoethyl]-6-nitro-4(3H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
3-[2-(4-morpholinyl)-2-oxoethyl]-6-nitro-4(3H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
3-[2-(4-morpholinyl)-2-oxoethyl]-6-nitro-4(3H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-[2-(4-morpholinyl)-2-oxoethyl]-6-nitro-4(3H)-quinazolinone
Reactant of Route 5
Reactant of Route 5
3-[2-(4-morpholinyl)-2-oxoethyl]-6-nitro-4(3H)-quinazolinone
Reactant of Route 6
Reactant of Route 6
3-[2-(4-morpholinyl)-2-oxoethyl]-6-nitro-4(3H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.